3-pyrrol-1-yl-N-[1-[3-(trifluoromethyl)phenyl]ethylideneamino]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-pyrrol-1-yl-N-[1-[3-(trifluoromethyl)phenyl]ethylideneamino]thiophene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring, a thiophene ring, and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-pyrrol-1-yl-N-[1-[3-(trifluoromethyl)phenyl]ethylideneamino]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of a pyrrole derivative with a thiophene carboxylic acid derivative in the presence of a coupling agent. The reaction conditions often require a solvent such as dichloromethane or tetrahydrofuran, and a catalyst like palladium on carbon. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-pyrrol-1-yl-N-[1-[3-(trifluoromethyl)phenyl]ethylideneamino]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl-substituted phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
3-pyrrol-1-yl-N-[1-[3-(trifluoromethyl)phenyl]ethylideneamino]thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-pyrrol-1-yl-N-[1-[3-(trifluoromethyl)phenyl]ethylideneamino]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrole Derivatives: Compounds containing the pyrrole ring, such as pyrrolidine and pyrrolizine.
Thiophene Derivatives: Compounds with a thiophene ring, like thiophene-2-carboxylic acid.
Trifluoromethyl-Substituted Compounds: Molecules with a trifluoromethyl group, such as trifluoromethylbenzene.
Uniqueness
The uniqueness of 3-pyrrol-1-yl-N-[1-[3-(trifluoromethyl)phenyl]ethylideneamino]thiophene-2-carboxamide lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C18H14F3N3OS |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
3-pyrrol-1-yl-N-[1-[3-(trifluoromethyl)phenyl]ethylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C18H14F3N3OS/c1-12(13-5-4-6-14(11-13)18(19,20)21)22-23-17(25)16-15(7-10-26-16)24-8-2-3-9-24/h2-11H,1H3,(H,23,25) |
InChI Key |
QRVMNGVSXCUIFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC(=O)C1=C(C=CS1)N2C=CC=C2)C3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.